Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Overview
Description
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is also known by its IUPAC name, methyl (2E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of methyl 2-cyano-3-(4-methoxyphenyl)acrylate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, its cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as:
Methyl 2-cyano-3-phenylacrylate: Lacks the methoxy group, which may result in different reactivity and biological activity.
Methyl 2-cyano-3-(4-hydroxyphenyl)acrylate: Contains a hydroxy group instead of a methoxy group, which can lead to different hydrogen bonding interactions and solubility properties.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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